![molecular formula C20H21NO4 B2567335 4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde CAS No. 1091809-26-5](/img/structure/B2567335.png)

4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

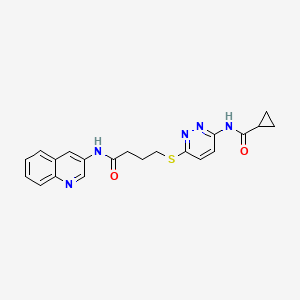

The compound “4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is a bicyclic structure found in many bioactive molecules .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives can be achieved using the Castagnoli–Cushman reaction . This reaction involves the condensation of an α-amino acid, an aldehyde, and an isocyanide .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 3,4-dihydroisoquinoline moiety is a bicyclic structure, and the molecule also contains a methoxy group and an aldehyde group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, and the methoxy group can participate in ether cleavage reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of polar functional groups like the aldehyde and the methoxy group would likely make it somewhat soluble in polar solvents .科学的研究の応用

Synthesis and Structural Analysis :

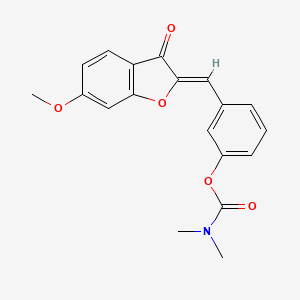

- Arsenyev et al. (2016) studied the reduction of aldehyde groups in similar compounds, which led to the formation of methoxymethyl or methyl analogues. This research contributes to understanding the structural and photostability characteristics of such compounds (Arsenyev et al., 2016).

Synthesis Methods :

- Vinogradova and Yunusov (1985) explored methods for synthesizing related aldehydes, demonstrating a yield of 35–40% for certain aldehydes. This research is significant for understanding the synthesis processes of complex organic compounds (Vinogradova & Yunusov, 1985).

Transition Metal Complexes :

- Gudasi et al. (2006) synthesized new ligands and their transition metal complexes based on similar compounds, which were analyzed for their structure and thermal properties. This contributes to the field of coordination chemistry and the development of new materials (Gudasi et al., 2006).

Antiplasmodial Activity :

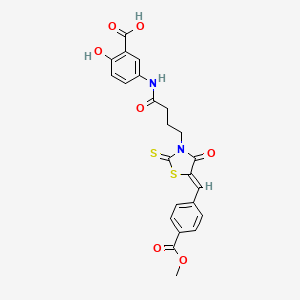

- Hadanu et al. (2010) synthesized a derivative from 4-methoxybenzaldehyde and evaluated its antiplasmodial activities. This is crucial for drug discovery, particularly in the search for new antimalarial agents (Hadanu et al., 2010).

Enantioselective Catalysis :

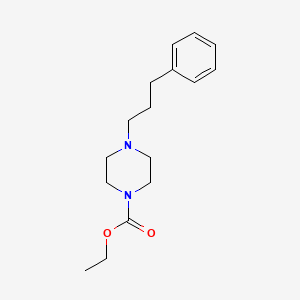

- Jansa et al. (2007) described the synthesis of coordination compounds using similar structures and tested their use in enantioselective catalysis. This is significant for asymmetric synthesis in chemistry (Jansa et al., 2007).

Electrocatalytic Activity :

- Pariente et al. (1996) studied the electrodeposition of films derived from dihydroxybenzaldehyde and their catalytic activity towards NADH oxidation. This research has implications for biosensor development (Pariente et al., 1996).

Conformational Analysis :

- Heydenreich et al. (2008) conducted a conformational analysis of isoquinoline derivatives, which is crucial for understanding the physical and chemical properties of these molecules (Heydenreich et al., 2008).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]oxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-14(25-18-8-7-15(13-22)11-19(18)24-2)20(23)21-10-9-16-5-3-4-6-17(16)12-21/h3-8,11,13-14H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGUKXLIMDWSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C2C1)OC3=C(C=C(C=C3)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2567252.png)

![3-[(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2567254.png)

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2567261.png)

![N-(2,6-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2567262.png)

![N-(3,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567267.png)

![1-benzyl-4-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B2567268.png)

![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2567272.png)

![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2567273.png)